

An In-depth Technical Guide to Diethyl 3-Bromopropylphosphonate (CAS 1186-10-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl 3-Bromopropylphosphonate*

Cat. No.: *B014626*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **Diethyl 3-Bromopropylphosphonate**, a versatile reagent in organic synthesis.

Physicochemical Properties

Diethyl 3-Bromopropylphosphonate is typically a colorless to pale yellow liquid.^[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.^[1] Below is a summary of its key physicochemical properties.

Property	Value	Reference
CAS Number	1186-10-3	[2]
Molecular Formula	C ₇ H ₁₆ BrO ₃ P	[2]
Molecular Weight	259.08 g/mol	[2][3]
Boiling Point	94-95 °C at 2 mmHg	[4][5]
Density	1.348 g/mL at 25 °C	[4][5]
Refractive Index (n ₂₀ /D)	1.4620	[4]
Appearance	Colorless to light yellow liquid	[1]
Solubility	Soluble in acetone, chloroform, ethanol, ethyl acetate, methanol	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Diethyl 3-Bromopropylphosphonate**.

Spectroscopy	Expected Peaks and Features
^1H NMR	Signals corresponding to the ethoxy protons (triplet and quartet), and three methylene groups of the propyl chain, with the one adjacent to the bromine atom being the most deshielded.
^{13}C NMR	Resonances for the two carbons of the ethoxy groups and the three distinct carbons of the propyl chain. The carbon bonded to bromine will be at a characteristic chemical shift. [4]
^{31}P NMR	A single resonance characteristic of a phosphonate ester. The chemical shift is influenced by the alkyl group attached to the phosphorus atom.
IR Spectroscopy	Characteristic strong absorption for the P=O stretch (around 1250 cm^{-1}), C-O-P stretches, and C-Br stretch (in the range of $690\text{--}515\text{ cm}^{-1}$). [6]
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ would be expected. Common fragmentation patterns for diethyl alkylphosphonates involve the loss of ethoxy groups, ethylene, and rearrangements.

Note: Actual spectral data can be found in databases such as PubChem and SpectraBase.[\[4\]](#)
[\[7\]](#)

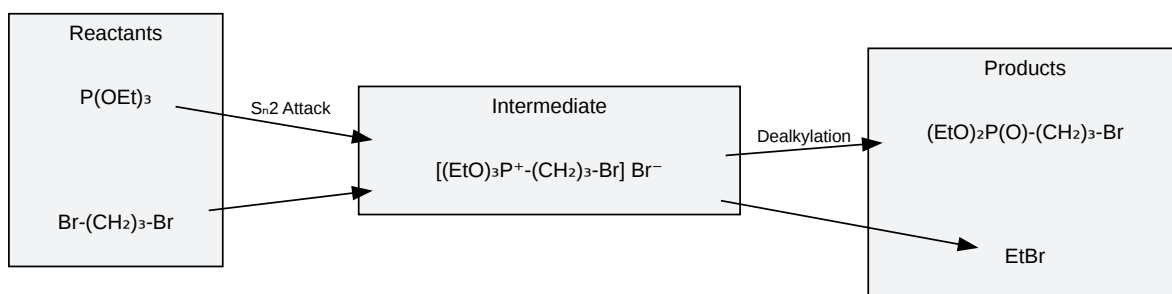
Synthesis of Diethyl 3-Bromopropylphosphonate

The primary method for synthesizing **Diethyl 3-Bromopropylphosphonate** is the Michaelis-Arbuzov reaction.[\[8\]](#)

Michaelis-Arbuzov Reaction Mechanism

The reaction proceeds via an $\text{S}_{\text{N}}2$ attack of the nucleophilic phosphorus atom of a trialkyl phosphite on an alkyl halide. The resulting phosphonium salt intermediate then undergoes

dealkylation to form the stable phosphonate.



[Click to download full resolution via product page](#)

Michaelis-Arbuzov Reaction for **Diethyl 3-Bromopropylphosphonate** Synthesis.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol is adapted from general procedures for the Michaelis-Arbuzov reaction.

Materials:

- Triethyl phosphite
- 1,3-Dibromopropane (in excess)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Distillation apparatus

Procedure:

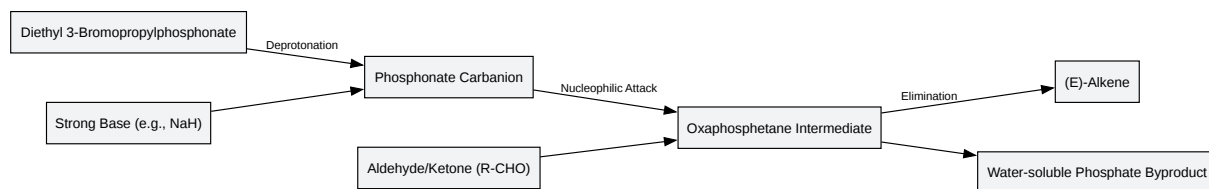
- In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite (1.0 equivalent) and a molar excess of 1,3-dibromopropane.
- Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically in the range of 150-160°C for classical, uncatalyzed reactions.
- Monitor the reaction progress by observing the formation of the ethyl bromide byproduct (which can be distilled off) or by using techniques like TLC or ^{31}P NMR spectroscopy. The reaction is generally complete within a few hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess 1,3-dibromopropane and the ethyl bromide byproduct via vacuum distillation.
- The crude **Diethyl 3-Bromopropylphosphonate** can be further purified by vacuum distillation to yield a colorless oil.

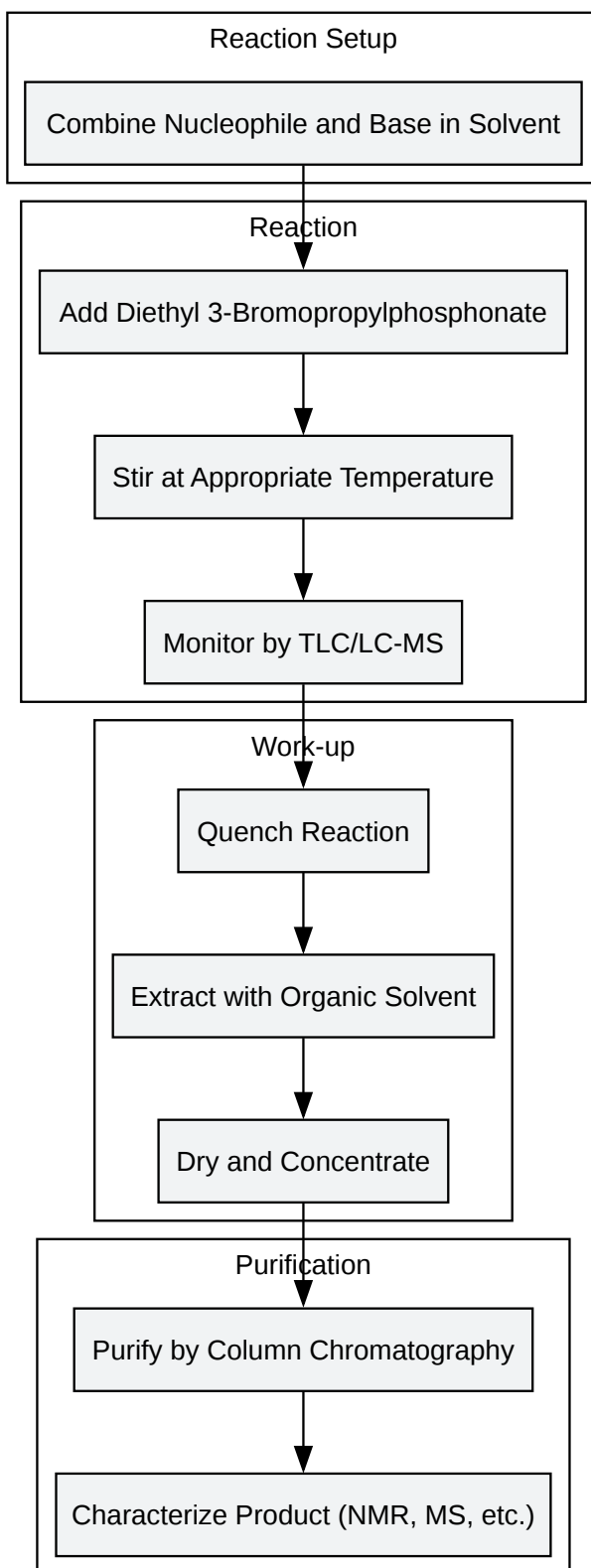
Applications in Organic Synthesis

Diethyl 3-Bromopropylphosphonate is a valuable building block in organic synthesis, primarily utilized in carbon-carbon bond formation and as an alkylating agent.^{[1][2]}

Horner-Wadsworth-Emmons (HWE) Reaction

A key application of phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize alkenes from aldehydes or ketones, typically with high (E)-stereoselectivity.^[8] The phosphonate is first deprotonated to form a stabilized carbanion, which then reacts with the carbonyl compound.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diethyl (3-bromopropyl)phosphonate | C₇H₁₆BrO₃P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diethyl 3-Bromopropylphosphonate (CAS 1186-10-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014626#diethyl-3-bromopropylphosphonate-cas-1186-10-3-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com